Product packaging for 2-(2-(Methylsulfonyl)phenyl)oxirane(Cat. No.:CAS No. 93114-07-9)

2-(2-(Methylsulfonyl)phenyl)oxirane

Cat. No.: B2357343
CAS No.: 93114-07-9
M. Wt: 198.24
InChI Key: FFHMSWBJPYBIRJ-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyl)phenyl)oxirane, with the CAS registry number 93114-07-9, is an organic compound of high interest in scientific research and development. This compound, with a molecular formula of C9H10O3S and a molecular weight of 198.24 g/mol, features a distinctive structure combining an oxirane (epoxide) ring with an ortho-substituted methylsulfonyl benzene moiety . The electron-withdrawing nature of the methylsulfonyl group adjacent to the epoxide ring can significantly influence the reactivity of this molecule, making it a valuable and versatile building block for synthetic organic chemistry. Researchers can leverage this compound in various applications, including nucleophilic ring-opening reactions, polymerization studies, and as a precursor for the synthesis of more complex molecules for material science or pharmaceutical research. The unique electronic properties imparted by the sulfonyl group make it a particularly interesting scaffold for exploring structure-activity relationships. This product is designated For Research Use Only and is strictly intended for laboratory research and scientific experimentation. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Proper safe laboratory handling procedures should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3S B2357343 2-(2-(Methylsulfonyl)phenyl)oxirane CAS No. 93114-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfonylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHMSWBJPYBIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Oxirane Ring Opening Reactions Influenced by the Methylsulfonyl Moiety

Nucleophilic Ring-Opening Pathways of Sulfonyl-Substituted Oxiranes

The ring-opening of epoxides is a cornerstone of organic synthesis, and the introduction of a sulfonyl group provides an additional layer of control over these reactions. The electron-withdrawing nature of the methylsulfonyl group can profoundly influence the charge distribution and stability of intermediates and transition states, thereby dictating the preferred reaction pathway.

Regioselectivity and Stereospecificity in Ring Cleavage Reactions

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical aspect of their synthetic utility. In the case of aryl-substituted epoxides, the position of attack is governed by a delicate interplay of steric hindrance and electronic effects. Generally, under basic or neutral conditions, nucleophilic attack follows an SN2 mechanism, targeting the less sterically hindered carbon of the epoxide ring. khanacademy.orgresearchgate.net For 2-(2-(Methylsulfonyl)phenyl)oxirane , this would correspond to the attack at the carbon atom distal to the substituted phenyl ring.

However, the presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position of the phenyl ring can alter this preference. This substituent can stabilize a partial negative charge on the adjacent benzylic carbon through inductive effects, potentially making it more susceptible to nucleophilic attack. The stereochemistry of these reactions is typically stereospecific, proceeding with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism. researchgate.net

Acid-Catalyzed and Base-Catalyzed Ring Opening Dynamics

The dynamics of the ring-opening reaction are highly dependent on the catalytic conditions.

Under base-catalyzed conditions , a strong nucleophile directly attacks the epoxide ring. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism, and as a general rule, the nucleophile attacks the less substituted carbon atom. researchgate.net For This compound , this would favor attack at the CH₂ carbon of the oxirane ring.

The interplay of these factors is highlighted in the reaction of methyl trans-3-(4-methoxyphenyl)glycidate with thiophenols, where temperature and solvent polarity were found to have a significant effect on the stereo- and regioselectivity of the oxirane ring-opening. rsc.org

Intramolecular Ring Opening Cascades in Epoxy Sulfones

The strategic positioning of a nucleophilic group within the same molecule as the epoxy sulfone can lead to intramolecular ring-opening cascades, providing a powerful method for the construction of complex cyclic systems. nih.govnih.gov While specific examples for the intramolecular cyclization of This compound are not prevalent in the literature, related systems demonstrate the feasibility of such transformations. For instance, the cyclization of N-sulfonyl propargylamides can lead to the formation of sulfonylmethyl-substituted oxazoles, indicating the ability of the sulfonyl group to participate in and direct cyclization events. nih.gov The regioselectivity of these intramolecular reactions is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored. researchgate.net

Computational Chemistry Approaches for Reaction Mechanism Analysis

To gain a deeper understanding of the factors controlling the reactivity of This compound , computational chemistry methods have become indispensable tools. These approaches allow for the detailed investigation of reaction mechanisms, transition states, and the energetics of different pathways.

Density Functional Theory (DFT) Investigations of Transition States and Energetics

Density Functional Theory (DFT) has emerged as a powerful method for studying the mechanisms of organic reactions. organic-chemistry.org DFT calculations can be employed to model the ring-opening reactions of sulfonyl-substituted epoxides to elucidate the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net

For the ring-opening of a model non-symmetrical epoxide, DFT calculations have shown that under basic conditions, the regioselectivity is governed by steric repulsion, favoring attack at the less hindered carbon. d-nb.info Under acidic conditions, the control shifts to the activation strain of the epoxide, where the elongation of the weaker Cα-O bond upon protonation pre-distorts the substrate for attack at the more hindered side. d-nb.info In the context of This compound , DFT studies could precisely quantify the electronic effect of the methylsulfonyl group on the charge distribution in the epoxide ring and the relative stabilities of the possible transition states for nucleophilic attack at both the benzylic and terminal carbons. Such calculations would provide activation energy barriers for the different pathways, offering a quantitative prediction of the regioselectivity under both acidic and basic conditions. For instance, DFT has been used to study the ring-opening of terminal epoxides during copolymerization with CO₂, revealing that the phenyl group stabilizes the transition state for methine C-O bond cleavage through electron delocalization. khanacademy.org

Computational MethodSystem StudiedKey Findings
OLYP/TZ2P2,2-dimethyloxiraneBase-catalyzed opening is sterically controlled; acid-catalyzed opening is strain-controlled. researchgate.netd-nb.info
DFTStyrene oxide copolymerizationPhenyl group stabilizes the transition state for benzylic C-O cleavage. khanacademy.org
DFTPhosphine-catalyzed cyclopropyl (B3062369) ketone ring-openingIdentified the most favorable reaction pathway and elucidated the origin of chemoselectivity. organic-chemistry.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Complex Systems

For reactions occurring in complex environments, such as in the presence of a solvent or within an enzyme active site, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide a more realistic and computationally feasible approach. researchgate.netmdpi.com In a QM/MM simulation, the reacting species (e.g., the epoxide and the nucleophile) are treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein) is described by a less computationally expensive MM force field. researchgate.net

This hybrid approach allows for the investigation of the role of specific solvent-solute interactions, such as hydrogen bonding, on the reaction mechanism and energetics. QM/MM simulations have been successfully applied to study a variety of organic and enzymatic reactions, including nucleophilic substitutions and ring-opening processes. researchgate.netnih.gov For This compound , QM/MM simulations could be used to model its ring-opening in different solvents to understand how the solvent environment influences the regioselectivity and reaction rates. Furthermore, if this compound were a substrate for an enzyme, QM/MM simulations would be the method of choice to elucidate the enzymatic mechanism of ring-opening. researchgate.net

Simulation TypeSystemPurpose
QM/MMNucleophilic substitution in aqueous solutionTo evaluate free energy barriers and compare with experimental data. researchgate.net
QM/MMEnzymatic ring-opening of glucosamine (B1671600) 6-phosphateTo explore plausible catalytic mechanisms and the role of active site residues. researchgate.net
QM/MMUP-catalyzed enzymatic reactionTo compare different levels of theory for calculating reaction pathways and activation barriers. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool in predicting the reactivity of molecules. chem-station.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, serves as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.netmasterorganicchemistry.com

In the case of This compound , the electron-withdrawing nature of the methylsulfonyl (–SO₂CH₃) group is expected to significantly influence its electronic structure. This substituent lowers the energy of the molecular orbitals. Specifically, it would lower the energy of the LUMO, making the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack. The LUMO is typically a σ* antibonding orbital of the C-O bonds in the epoxide ring. yale.edu Protonation of the epoxide oxygen would further lower the LUMO's energy, enhancing its reactivity toward even weak nucleophiles. yale.edu

Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the energies of these frontier orbitals and visualize their distribution. nih.govnih.gov For This compound , the LUMO is expected to have significant contributions from the carbon atoms of the oxirane ring, marking them as the primary sites for nucleophilic attack. The energy of the HOMO and LUMO, and consequently the gap, dictates the molecule's interaction with various nucleophiles.

Table 1: Conceptual Relationship Between HOMO-LUMO Gap and Molecular Reactivity

This interactive table illustrates how the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) influences the chemical reactivity of a molecule. A smaller gap typically indicates higher reactivity.

HOMO-LUMO Energy Gap (ΔE)Molecular StabilityChemical Reactivity
LargeHighLow (e.g., Alkanes)
IntermediateModerateModerate
SmallLowHigh (e.g., Polyenes)

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart, typically where a hydrogen (H) atom is replaced by a deuterium (B1214612) (D) atom. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning it requires more energy to break. libretexts.orgstackexchange.com

If the cleavage of a C-H bond is part of the rate-determining step, a "primary" KIE (kH/kD) greater than 1 is typically observed, indicating that the deuterated compound reacts slower. libretexts.org The magnitude of the KIE can provide insight into the transition state structure. Conversely, a KIE close to 1 implies that the C-H bond is not broken in the rate-limiting step. libretexts.org "Secondary" KIEs, which are smaller, can provide information about changes in hybridization at the carbon atom. Furthermore, solvent isotope effects, observed when a reaction is carried out in a deuterated solvent like D₂O, can reveal the role of the solvent and proton transfer in the mechanism. chem-station.comnih.govnih.gov

For the ring-opening of This compound , KIE studies could be designed to validate the proposed mechanism. For instance, in a base-catalyzed rearrangement involving a 1,2-hydride shift, deuterating the benzylic proton of the oxirane ring would be expected to show a significant primary KIE if the hydride shift is the rate-determining step. In contrast, for a standard SN2-type nucleophilic ring-opening, the KIE for the cleavage of a C-H bond on the oxirane ring would depend on whether it is directly involved in the rate-limiting step.

Table 2: Illustrative Kinetic Isotope Effect (KIE) Values and Mechanistic Implications

This table provides hypothetical KIE values and the corresponding mechanistic insights that could be drawn from them in the study of an epoxide ring-opening reaction.

Observed kH/kDType of EffectMechanistic Implication
> 2Primary KIEC-H bond breaking is part of the rate-determining step.
≈ 1No significant KIEC-H bond is not broken in the rate-determining step.
1.0 - 1.4Secondary KIEChange in hybridization at the C-H bond (e.g., sp³ to sp²).
< 1Inverse KIEC-H bond becomes stiffer in the transition state (e.g., sp² to sp³).

Stereoelectronic Effects Governing Reactivity and Selectivity in Oxirane Opening

Stereoelectronic effects are the effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals. In epoxide ring-opening reactions, these effects are crucial in determining the regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome) of the reaction.

The reaction mechanism for epoxide ring-opening is typically analogous to an SN2 reaction, which dictates that the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the center of attack. youtube.comyoutube.com The regioselectivity, however, is highly dependent on both steric and electronic factors. Under basic or neutral conditions with a strong nucleophile, the attack generally occurs at the less sterically hindered carbon atom. youtube.comyoutube.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.comoregonstate.edu This protonated intermediate develops significant positive charge on the carbon atoms of the ring. The electron-withdrawing methylsulfonyl group on the phenyl ring of This compound would influence the distribution of this positive charge. Such acceptor substituents can elongate the C-C bond of the epoxide ring and withdraw electron density. nih.gov The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge, which is typically the more substituted (benzylic) carbon. oregonstate.edu This regioselectivity is a classic example of electronic effects overriding steric hindrance. youtube.com The stereochemical outcome remains an inversion of configuration at the site of nucleophilic attack, consistent with an SN2-like mechanism. youtube.com The presence of the sulfonyl group is also expected to influence the pKa of adjacent protons, potentially facilitating elimination or rearrangement pathways under certain conditions. beilstein-journals.org

Applications of 2 2 Methylsulfonyl Phenyl Oxirane As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the oxirane and methylsulfonyl groups in 2-(2-(Methylsulfonyl)phenyl)oxirane makes it a powerful tool for constructing intricate carbocyclic and heterocyclic systems. The inherent ring strain of the epoxide facilitates ring-opening reactions, while the sulfonyl group can act as a potent electron-withdrawing group, influencing the regioselectivity of these reactions and enabling subsequent transformations.

Generation of Diverse Heterocyclic Frameworks

The oxirane ring is a classic precursor for the synthesis of various heterocycles. In the case of this compound, intramolecular reactions can be envisioned to generate a range of fused heterocyclic systems. The ortho-substitution pattern is key to these transformations. For instance, under appropriate conditions, the epoxide can be opened by a nucleophile, and the resulting intermediate can undergo cyclization.

While direct studies on this compound are not extensively documented in this specific context, the principles of intramolecular cyclization of similar substrates are well-established. For example, ortho-alkynylphenyl-substituted epoxides can undergo π-Lewis acid-catalyzed cyclization to form 2-benzopyrylium intermediates, which can then be trapped to yield isochromene derivatives. beilstein-journals.org Similarly, radical cyclization is a powerful method for forming new rings. The intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator system demonstrates the feasibility of forming complex polyheterocyclic systems through the formation of a new bond to the phenyl ring. beilstein-journals.org

These examples suggest that this compound could be a substrate for similar transformations. The methylsulfonyl group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic aromatic substitution or direct metalation, providing a handle for creating a nucleophilic site that could then open the epoxide ring intramolecularly to form sulfur-containing heterocycles.

Precursor TypeReaction TypeResulting Heterocycle (Example)Citation
ortho-carbonyl alkynylbenzeneπ-Lewis Acidic Metal-Catalyzed Cyclization1H-Isochromene beilstein-journals.org
o-bromophenyl-substituted pyrrolylpyridinium saltFree-Radical Intramolecular CyclizationPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.org
2-(3-butenyl)quinazolin-4(3H)-onePIFA-Initiated Oxidative Cyclization1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one nih.gov

Formation of Substituted Carbocyclic Systems (e.g., Cyclopropanols, Cyclobutanols)

A significant application of sulfone-containing epoxides is in the synthesis of small carbocyclic rings. Research on γ-epoxy sulfones, which are structurally analogous to this compound, has shown that they can be selectively converted into either cyclopropyl (B3062369) methanols or cyclobutanols depending on the base used. cdnsciencepub.com

When terminal γ-epoxy sulfones are treated with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or methyllithium, they undergo intramolecular SN2 ring-opening by the α-sulfonyl carbanion to produce cyclopropyl methanol (B129727) derivatives. cdnsciencepub.com Conversely, when the same γ-epoxy sulfones are treated with a Grignard reagent such as methylmagnesium iodide (CH₃MgI), they yield 3-(phenylsulfonyl)cyclobutanols. cdnsciencepub.com The proposed mechanism for the Grignard reaction involves the opening of the epoxide by the iodide ion, formation of an α-sulfonyl Grignard species, and subsequent cyclization to the four-membered ring. cdnsciencepub.com

This dual reactivity provides a powerful synthetic strategy, allowing access to two different ring systems from a single precursor. Given the structural similarities, this compound is expected to exhibit similar behavior, leading to the formation of substituted benzocyclopropanol or benzocyclobutanol derivatives.

Starting MaterialReagentProductCitation
γ-Epoxy sulfoneLithium Diisopropylamide (LDA)Cyclopropyl methanol derivative cdnsciencepub.com
γ-Epoxy sulfoneMethylmagnesium Iodide (CH₃MgI)3-Phenylsulfonylcyclobutanol cdnsciencepub.com

Incorporation into Chiral Building Blocks for Asymmetric Synthesis

Chiral epoxides are highly valuable intermediates in asymmetric synthesis, as their stereospecific ring-opening reactions allow for the transfer of chirality into more complex molecules. The synthesis of enantiomerically pure this compound would render it a useful chiral building block.

Methods for the enantioselective synthesis of epoxides are well-developed and include the Sharpless asymmetric epoxidation of allylic alcohols. orgsyn.org While the target molecule lacks an allylic alcohol, other strategies could be employed. For instance, the asymmetric oxidation of a corresponding alkene using a chiral catalyst could provide one route. Alternatively, resolution of a racemic mixture of the epoxide or its precursors can be achieved. For example, resolution of a morpholine (B109124) derivative of a cinnamyl alcohol epoxide has been accomplished using mandelic acid. nih.gov

Furthermore, the sulfonyl group itself can be part of a chiral auxiliary. The synthesis of enantiopure sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents has been demonstrated. nih.gov This highlights the potential for developing syntheses where chirality is introduced via a chiral sulfinyl precursor, which is then oxidized to the target methylsulfonyl group. The use of chiral sulfonimidoyl fluorides also allows for the construction of chiral oligomers with controlled stereochemistry at the sulfur center. wur.nlwur.nl Once the chiral epoxide is obtained, its ring-opening with various nucleophiles would lead to a range of enantiomerically enriched products, making it a versatile tool for asymmetric synthesis.

Asymmetric MethodApplicationExample Compound ClassCitation
Sharpless EpoxidationEnantioselective epoxidation of allylic alcoholsChiral epoxides orgsyn.org
Chiral ResolutionSeparation of enantiomers(+)-(2S,3S)-2-[α-(2-methoxymethoxyphenoxy)phenyl methyl] morpholine nih.gov
Chiral Sulfinamide AuxiliariesAsymmetric synthesis of sulfinamides(R)-tert-butanesulfinamide nih.gov
Chiral Sulfonimidoyl FluoridesSynthesis of chiral, sequence-defined oligomersOligosulfonimidates wur.nlwur.nl

Potential in Polymer Chemistry and Materials Science

The dual functionality of this compound suggests its potential as a monomer in the development of advanced polymers and materials. The oxirane ring can undergo ring-opening polymerization, while the methylsulfonyl group can impart desirable properties to the resulting polymer.

Oxirane Ring-Opening Polymerization with Sulfone Functionality

The ring-opening polymerization (ROP) of epoxides is a well-established method for producing polyethers. This polymerization can be initiated by cationic, anionic, or coordination catalysts. The cationic ROP of a 2,3-disubstituted oxirane has been shown to produce a polyether. researchgate.net Similarly, anionic ROP of functional epoxide monomers has been achieved, even in the solid state. nih.gov

The presence of the methylsulfonylphenyl group in this compound would result in a poly(arylene ether) with pendant sulfone groups. The polymerization of such a monomer would likely proceed, although the bulky and electron-withdrawing nature of the substituent could influence the polymerization kinetics and the properties of the resulting polymer. The polymerization of other functional oxiranes, such as 2-oxazolines, has been studied in detail, providing insights into the kinetics and mechanisms of such reactions. nih.gov

Polymerization TypeMonomer ExampleResulting PolymerCitation
Cationic ROP2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxiranePolyether with π-stacked structure researchgate.net
Anionic ROPFunctional Epoxide MonomersPolyethers nih.gov
Cationic ROP2-Ethyl-2-oxazolinePoly(2-ethyl-2-oxazoline) nih.gov

Functional Polymer Architectures Incorporating Methylsulfonyl Groups

Polymers containing sulfone groups in their backbone or as pendant groups, such as poly(arylene ether sulfone)s (PAES), are known for their high performance. core.ac.uk These materials typically exhibit excellent thermal stability, mechanical strength, and chemical resistance. core.ac.ukcanada.ca The incorporation of methylsulfonylphenyl groups into a polymer backbone, as would be the case in the polymerization of this compound, is expected to confer similar properties.

The synthesis of aromatic polyesters with pendant 4-(phenylsulfonyl)phenyl groups has been reported, resulting in polymers with high molecular weights, good solubility in common organic solvents, and the ability to form tough, flexible films. researchgate.net Similarly, poly(arylene ether sulfone)s are often synthesized via nucleophilic aromatic polycondensation. core.ac.uk The polymerization of this compound would offer an alternative route to sulfone-containing polymers via a chain-growth mechanism, potentially allowing for better control over molecular weight and architecture. These functional polymers are of interest for applications ranging from high-performance thermoplastics to membranes for separations. mdpi.com

Polymer TypeSynthesis MethodKey PropertiesCitation
Aromatic Polyesters with Pendent Sulfonyl GroupsInterfacial PolycondensationHigh molecular weight, good solubility, film-forming researchgate.net
Poly(arylene ether sulfone)s (PAES)Nucleophilic Aromatic PolycondensationHigh Tg, mechanical strength, oxidative and hydrolytic resistance core.ac.uk
Functionalized PolysulfonesChemical modification of pre-formed polymersVaried functionalities (carboxyl, hydroxyl, etc.) canada.ca

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Methylsulfonyl Oxiranes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural and stereochemical determination of "2-(2-(Methylsulfonyl)phenyl)oxirane". Through the analysis of ¹H and ¹³C NMR spectra, researchers can map out the complete atomic framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For "this compound," distinct signals are expected for the methylsulfonyl group, the aromatic protons, and the oxirane ring protons.

Methylsulfonyl Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group (–SO₂CH₃) is anticipated. Its chemical shift is influenced by the strong deshielding effect of the adjacent sulfonyl group.

Aromatic Protons: The protons on the ortho-substituted phenyl ring will exhibit a complex splitting pattern due to spin-spin coupling. core.ac.uk The exact chemical shifts and coupling constants are sensitive to the positions of the sulfonyl and oxirane substituents. core.ac.uk

Oxirane Protons: The protons on the epoxide ring are diastereotopic and will appear as distinct signals, typically in the range of 2.5–4.5 ppm. oregonstate.educhemicalbook.com The coupling patterns between these protons provide crucial information for determining the relative stereochemistry of the oxirane ring. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment.

Methylsulfonyl Carbon: A signal for the methyl carbon of the sulfonyl group will be present.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the oxirane substituent. The carbon atom directly attached to the sulfonyl group will be significantly deshielded.

Oxirane Carbons: The two carbons of the oxirane ring will resonate at characteristic chemical shifts, typically between 40 and 60 ppm, due to the ring strain and the electronegativity of the oxygen atom. oregonstate.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for definitively assigning all proton and carbon signals and confirming the connectivity between the methylsulfonyl, phenyl, and oxirane moieties. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylsulfonyl –SO₂CH ~3.2 ~45
Aromatic Ring Ar–H 7.2–8.0 125–145
Oxirane Ring –CH –O– 3.5–4.5 50–60
Oxirane Ring –CH ₂–O– 2.5–3.5 45–55

Note: These are estimated values based on analogous structures and are subject to solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in "this compound". researchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of the sulfonyl (–SO₂–), oxirane (epoxide), and aromatic ring moieties can be confirmed.

Key diagnostic absorption bands include:

Sulfonyl Group (–SO₂–): The sulfonyl group exhibits two strong and characteristic stretching vibrations. The asymmetric stretching (νas) typically appears in the range of 1350–1300 cm⁻¹, and the symmetric stretching (νs) is observed around 1160–1120 cm⁻¹. nih.govresearchgate.net The presence of these two intense bands is a strong indicator of the sulfone functionality. wikipedia.org

Oxirane Ring (C–O–C): The epoxide ring has several characteristic vibrations. The asymmetric C–O–C stretching, often referred to as the "1250 band," can be found between 950 and 810 cm⁻¹. spectroscopyonline.com A symmetric C-O-C stretching vibration is typically seen between 880 and 750 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations of the oxirane ring may be observed around 3050 cm⁻¹. researchgate.net

Aromatic Ring (C=C): The presence of the phenyl group is indicated by C=C stretching vibrations within the aromatic ring, which appear as a series of absorptions in the 1600–1450 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Methyl Group (–CH₃): C-H stretching and bending vibrations of the methyl group attached to the sulfonyl moiety will also be present in the spectrum. researchgate.net

IR spectroscopy is also highly effective for monitoring the progress of reactions involving "this compound." For instance, during a ring-opening reaction of the epoxide, the disappearance of the characteristic oxirane bands can be tracked to determine reaction completion. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretch 1350–1300 Strong
Sulfonyl (SO₂) Symmetric Stretch 1160–1120 Strong
Oxirane (C-O-C) Asymmetric Stretch 950–810 Medium-Strong
Oxirane (C-O-C) Symmetric Stretch 880–750 Medium-Strong
Aromatic (C=C) Ring Stretch 1600–1450 Medium-Weak
Aromatic (C-H) Stretch >3000 Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of "this compound" by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), a molecular ion (M⁺) is formed, the m/z of which corresponds to the molecular weight of the compound. For "this compound" (C₉H₁₀O₃S), the expected exact mass is approximately 198.03 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. msu.edu The analysis of these fragment ions provides valuable structural information. youtube.com For "this compound," characteristic fragmentation pathways may include:

Loss of the methyl group (•CH₃) from the sulfonyl moiety.

Cleavage of the C-S bond, leading to fragments corresponding to the phenyl oxirane cation or the methylsulfonyl cation.

Rearrangements and cleavages within the oxirane ring. cdnsciencepub.com

Loss of sulfur dioxide (SO₂).

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the deduction of the elemental composition and confirming the molecular formula of the compound. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze complex mixtures and identify the compound based on both its retention time and mass spectrum. researchgate.netnih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC, SEC)

Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.govresearchgate.net For sulfone-containing compounds, a silica (B1680970) gel plate is often used as the stationary phase, with a suitable solvent system as the mobile phase. nih.gov The spots can be visualized under UV light or by using specific staining reagents. chemicalforums.com

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds like "this compound". diva-portal.orgdiva-portal.org The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separation and definitive identification. nih.govojp.gov

Size-Exclusion Chromatography (SEC): While less common for small molecules, SEC could be employed in specific research contexts, particularly if the oxirane is used in polymerization studies. SEC separates molecules based on their size in solution.

These chromatographic techniques are crucial for ensuring that the "this compound" used in further studies is of high purity, free from starting materials, by-products, or other contaminants, which is essential for obtaining reliable and reproducible research results.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Methylsulfonyl Oxirane Transformations

The transformation of epoxides, particularly their ring-opening, is a cornerstone of modern synthetic chemistry. For substrates like 2-(2-(Methylsulfonyl)phenyl)oxirane, the development of highly efficient and selective catalytic systems is paramount. Research in this area is moving beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches.

Future investigations will likely focus on several key areas of catalysis. Metal-based catalysts, particularly those involving copper and cobalt, have shown profound effects on the reactivity of epoxides with various nucleophiles. researchgate.net For instance, cobalt catalysts can redirect the reaction of an epoxide with dimethylsulfoxonium methylide from a simple ring-expansion to a tandem homologation/ring-opening process. researchgate.net The application of such systems to this compound could unveil novel reaction pathways.

Another promising frontier is the use of Frustrated Lewis Pairs (FLPs). FLPs have demonstrated the ability to mediate the regioselective ring-opening of monosubstituted epoxides, like 2-phenyloxirane, to form stable zwitterionic intermediates. researchgate.net The electronic influence of the methylsulfonyl group in this compound would present an interesting case for FLP-mediated transformations, potentially leading to unique reactivity and the synthesis of novel heterocyclic systems. researchgate.net

Furthermore, the development of magnetically recoverable nanocatalysts, such as copper ferrite (B1171679) (CuFe2O4), offers a sustainable approach for reactions involving sulfone-containing molecules. nanomaterchem.com These catalysts combine high efficiency with ease of separation and recyclability, aligning with the principles of green chemistry. nanomaterchem.com

The table below summarizes potential catalytic systems for the transformation of this compound based on literature for analogous compounds.

Catalyst TypePotential TransformationKey AdvantagesReference
Cobalt SaltsTandem Homologation/Ring-OpeningAlters intrinsic reactivity pathways, potential for novel product formation. researchgate.net
Frustrated Lewis Pairs (FLPs)Regioselective Ring-OpeningMetal-free catalysis, formation of zwitterionic intermediates, potential for asymmetric transformations. researchgate.net
Copper Ferrite (CuFe2O4) NanoparticlesNucleophilic Ring-OpeningMagnetically recoverable, recyclable, environmentally benign. nanomaterchem.com

Exploration of Unprecedented Reactivity Modes and Synthetic Applications

The inherent strain of the oxirane ring, coupled with the strong electron-withdrawing nature of the ortho-methylsulfonyl group, positions this compound as a substrate for discovering unprecedented reactivity. The sulfonyl group is expected to significantly influence the regioselectivity of nucleophilic attack on the epoxide. In acid-catalyzed ring-opening, attack at the benzylic carbon is likely favored due to stabilization of the incipient carbocation. Conversely, under basic or nucleophilic conditions, attack may be directed to the less sterically hindered terminal carbon.

A key area for future exploration is the potential for tandem reactions where the initial ring-opening of the epoxide triggers a subsequent transformation involving the sulfonyl group. This could lead to the rapid construction of complex molecular architectures from a relatively simple starting material. While specific examples for this compound are not yet reported, the general principle of using functional groups to direct sequential reactions is a powerful tool in synthesis.

The synthetic utility of the resulting products is also a major focus. The ring-opening of this compound with various nucleophiles would generate a library of β-functionalized alcohols containing a methylsulfonylphenyl moiety. These structures could serve as valuable building blocks for pharmaceuticals and agrochemicals, given the prevalence of the sulfone group in bioactive molecules.

Computational Design of Methylsulfonyl Oxirane Derivatives with Tailored Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound. The use of methods such as Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net

Future research will likely leverage computational tools for several purposes:

Predicting Reactivity and Regioselectivity: DFT calculations can model the transition states of various ring-opening reactions, allowing for the prediction of the most likely products and the influence of different catalysts and reaction conditions. This can guide experimental work and reduce the amount of trial-and-error optimization required.

Designing Novel Derivatives: By systematically modifying the substituents on the phenyl ring or the sulfonyl group in silico, it is possible to tailor the electronic properties and reactivity of the molecule. nih.govresearchgate.net This could lead to the design of new oxirane derivatives with enhanced reactivity or selectivity for specific transformations.

Understanding Catalytic Mechanisms: Computational studies are invaluable for elucidating the mechanisms of complex catalytic cycles. researchgate.net By modeling the interaction of this compound with catalysts like FLPs or transition metal complexes, researchers can gain a detailed understanding of the factors that control catalytic efficiency and selectivity. This knowledge can then be used to design more effective catalysts. researchgate.net

The synergy between computational design and experimental validation will be crucial for unlocking the full potential of methylsulfonyl oxirane chemistry.

Integration of Sustainable Chemistry Principles in Synthesis and Application

The principles of green and sustainable chemistry are increasingly central to the development of new synthetic methodologies. For a compound like this compound, this involves considering the environmental impact of both its synthesis and its subsequent transformations.

Key areas for the integration of sustainable chemistry include:

Greener Solvents: The development of synthetic routes that utilize environmentally benign solvents is a high priority. For example, cyclopentyl methyl ether (CPME) is emerging as a sustainable alternative to more hazardous solvents. beilstein-journals.org Exploring the synthesis and reactions of this compound in such solvents would be a significant step forward.

Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product (i.e., have high atom economy) are inherently more sustainable. This can be achieved through the use of catalytic rather than stoichiometric reagents and by designing reactions that minimize the formation of byproducts.

Energy Efficiency: The use of milder reaction conditions, for example, through the use of highly active catalysts, can significantly reduce the energy consumption of a chemical process. mdpi.com Microwave-assisted synthesis is another technique that can often lead to shorter reaction times and lower energy usage.

By proactively incorporating these principles, the future development of the chemistry of this compound can be both scientifically innovative and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for 2-(2-(Methylsulfonyl)phenyl)oxirane?

Methodological Answer: Synthesis typically involves two key steps:

Introduction of the Methylsulfonyl Group : A nucleophilic substitution reaction using methanesulfonyl chloride (MsCl) on a halogenated precursor (e.g., 2-bromophenyl derivatives) under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Epoxidation : Oxidation of a vinyl or allyl intermediate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C to form the oxirane ring .
Critical Considerations : Purity of intermediates must be verified via TLC or HPLC to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxirane ring (δ ~3.5–4.5 ppm for epoxide protons) and methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ for C₉H₁₀O₃S: calculated 212.03) .
  • X-ray Crystallography : For absolute stereochemical confirmation if the compound is chiral .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation or hydrolysis of the epoxide ring .
  • Solvent Compatibility : Store in anhydrous DCM or THF; avoid protic solvents (e.g., H₂O, alcohols) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood to minimize inhalation risks (GHS H315/H319 for skin/eye irritation) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What are the common reaction pathways for this oxirane derivative?

Methodological Answer:

  • Nucleophilic Ring-Opening : React with amines (e.g., NH₃) to form β-amino alcohols .
  • Acid-Catalyzed Rearrangement : Generate carbonyl-containing products under acidic conditions (e.g., H₂SO₄) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions?

Methodological Answer: Regioselectivity depends on:

  • Electrophilicity of Epoxide Carbons : The carbon adjacent to the electron-withdrawing methylsulfonyl group is more electrophilic, favoring attack at this position .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may target the less hindered carbon .
    Experimental Validation : Use DFT calculations to map transition states and compare with experimental yields .

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Catalysts : Employ Jacobsen’s (salen)Mn(III) catalyst for asymmetric epoxidation of precursor alkenes .
  • Resolution Techniques : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
    Data Interpretation : Compare optical rotation ([α]ᴅ) and circular dichroism (CD) spectra with literature standards .

Q. What computational tools are suitable for predicting the compound’s reactivity?

Methodological Answer:

  • Molecular Modeling : Gaussian or ORCA software for optimizing geometry and calculating Fukui indices (electrophilicity) .
  • Docking Studies : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) .

Q. How can discrepancies in spectroscopic data be resolved?

Methodological Answer:

  • Contradiction Analysis : If NMR peaks deviate from expected values, check for solvent effects (e.g., DMSO vs. CDCl₃) or impurities via 2D NMR (COSY, HSQC) .
  • Reproducibility : Repeat synthesis under rigorously anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies assess the compound’s biological activity in drug discovery?

Methodological Answer:

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization (FP) assays .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.